molecular formula C16H20N2O2 B8348013 2-(2,4-Dimethoxybenzylamino)-4-methylaniline

2-(2,4-Dimethoxybenzylamino)-4-methylaniline

Cat. No. B8348013
M. Wt: 272.34 g/mol
InChI Key: AOMLGFJAPVQHKW-UHFFFAOYSA-N
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Patent
US07148224B2

Procedure details

2,3-Dimethoxybenzylamine (1.05 g) and potassium-carbonate (1.52 g) were added to a solution of 3-fluoro-4-nitrotoluene (0.832 g) in 1-methyl-2-pyrrolidinone (5.0 ml), and the mixture was stirred at 120° C. for 4 hours. Then, ether was added to the reaction mixture. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo to give a yellow oil. The yellow oil was dissolved in ethanol (100 ml), and to the solution were added water (50 ml), saturated aqueous ammonium chloride (50 ml) and iron dust (352 g). The mixture was heated under reflux for 3 hours while vigorous stirring. Then insolubles were removed by filtration, and the filtrate was concentrated in vacuo. The residue was dissolved in chloroform, and the organic layer was washed with water and brine and dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate, 3:1 to 2:1) and then recrystallized by ethyl acetate-hexane to give the title compound (0.980 g).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.832 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
352 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10](OC)=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].[C:13](=[O:16])([O-])[O-].[K+].[K+].F[C:20]1[CH:21]=[C:22]([CH3:29])[CH:23]=[CH:24][C:25]=1[N+:26]([O-])=O.[Cl-].[NH4+]>CN1CCCC1=O.C(O)C.[Fe].O.CCOCC>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:16][CH3:13])[CH:8]=[CH:7][C:4]=1[CH2:5][NH:6][C:20]1[CH:21]=[C:22]([CH3:29])[CH:23]=[CH:24][C:25]=1[NH2:26] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
COC1=C(CN)C=CC=C1OC
Name
Quantity
1.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.832 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Name
Quantity
5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
352 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours while vigorous stirring
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then insolubles were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate, 3:1 to 2:1)
CUSTOM
Type
CUSTOM
Details
recrystallized by ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(CNC2=C(N)C=CC(=C2)C)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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